(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid
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Overview
Description
(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the formation of a boronic acid moiety. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Balz-Schiemann reaction to introduce the trifluoromethyl group . The resulting trifluoromethylpyridine is then coupled with a phenylboronic acid derivative under Suzuki-Miyaura cross-coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the pyridine ring can undergo hydrogenation under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Substituted trifluoromethylpyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in the development of pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties contribute to the efficacy and stability of these products .
Mechanism of Action
The mechanism of action of (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the boronic acid moiety.
Phenylboronic Acid: Contains the boronic acid group but lacks the trifluoromethyl and pyridine components.
Uniqueness
(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced metabolic stability, lipophilicity, and reactivity in cross-coupling reactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H9BF3NO2 |
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Molecular Weight |
267.01 g/mol |
IUPAC Name |
[3-[6-(trifluoromethyl)pyridin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)11-6-2-5-10(17-11)8-3-1-4-9(7-8)13(18)19/h1-7,18-19H |
InChI Key |
GCYDKUBGVXIBCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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